6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The structure features a trifluoromethoxy group at the 4-position of the phenyl ring and a pyridin-2-ylmethyl substituent at the 6-position. The trifluoromethoxy group is notable for its electron-withdrawing properties, which enhance metabolic stability and influence binding interactions in medicinal chemistry contexts . The pyridinylmethyl moiety may contribute to improved solubility and receptor affinity compared to purely aliphatic or phenyl substituents, as seen in structurally related compounds .
Propriétés
IUPAC Name |
6-(pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6O2/c18-17(19,20)28-13-6-4-12(5-7-13)26-15-14(23-24-26)16(27)25(10-22-15)9-11-3-1-2-8-21-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOWXRWBHNABJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the triazolopyrimidine core through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted triazolopyrimidines .
Applications De Recherche Scientifique
6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological targets, particularly kinases, making it a valuable tool in biochemical research.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and key analogs from the literature:
Key Findings:
Substituent Effects on Solubility :
- The pyridinylmethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., isopropyl in ).
- Hydroxyl or methoxy groups (e.g., ) increase polarity but may reduce metabolic stability due to oxidative susceptibility.
Pharmacological Implications: The trifluoromethoxy group in the target compound and may confer resistance to enzymatic degradation compared to chlorophenoxy or methoxy analogs . Pyridinylmethyl and pyrido cores (target vs. ) suggest divergent receptor interactions; the former may target kinases, while the latter could favor nucleic acid binding .
Activité Biologique
The compound 6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1261729-36-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a triazolo-pyrimidine core with a pyridine and a trifluoromethoxy phenyl group. The molecular formula is , with a molecular weight of approximately 355.29 g/mol. The presence of the trifluoromethoxy group is noteworthy as it can influence the compound's lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines. For instance, in a study by Zhang et al., the compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways .
The proposed mechanism involves the inhibition of specific oncogenic pathways such as the PI3K/Akt/mTOR signaling pathway. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. The structural features of the compound allow it to interact effectively with target proteins involved in these pathways.
Study 1: In Vitro Efficacy
In a comparative study assessing various derivatives of triazolo-pyrimidines, this compound was highlighted for its superior efficacy against HCT116 cells. The study utilized MTT assays to evaluate cell viability and demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the molecular mechanisms underlying its anticancer effects. The study employed Western blot analysis to assess changes in protein expression related to apoptosis and cell cycle regulation. Results indicated increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins upon treatment with this compound .
Data Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 5.0 | Apoptosis via caspase activation |
| Antiproliferative | A549 | 4.5 | PI3K/Akt/mTOR pathway inhibition |
| Antiproliferative | HCT116 | 3.0 | Cell cycle arrest and apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
